
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate is a synthetic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate involves several steps, starting with the preparation of the necessary precursors. The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced equipment. The process is optimized for efficiency and yield, with continuous monitoring and quality control measures in place to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are adjusted based on the desired outcome.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or hydrocarbons.
Scientific Research Applications
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid receptor agonist with similar structural features.
Methyl 3-(3-methylphenyl)prop-2-enoate: Another compound with a similar ester functional group.
Uniqueness
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
88226-96-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2-prop-1-en-2-ylpent-4-enoate |
InChI |
InChI=1S/C11H18O2/c1-7-11(4,5)9(8(2)3)10(12)13-6/h7,9H,1-2H2,3-6H3 |
InChI Key |
UFNJIFYKRSREDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(=O)OC)C(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


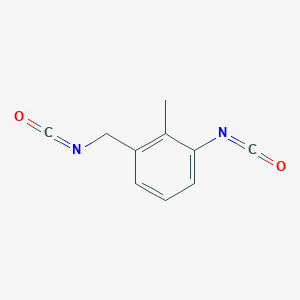
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
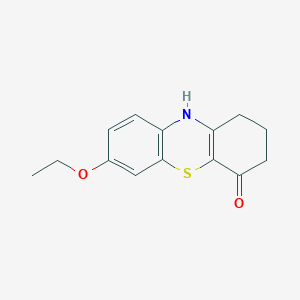
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
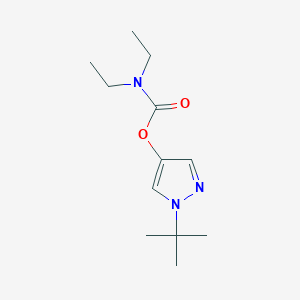
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
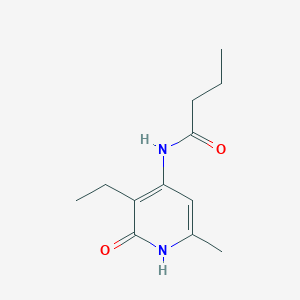
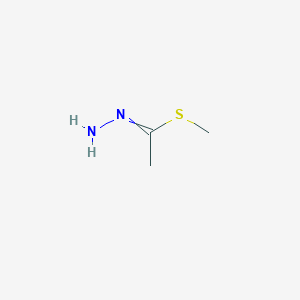
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)

![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
